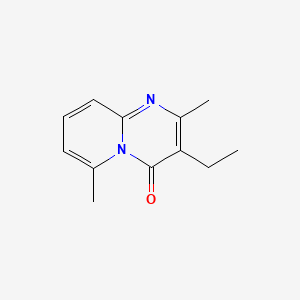
CH 150
Vue d'ensemble
Description
CH 150 is a heterocyclic compound with the molecular formula C12H14N2O. It belongs to the class of pyrido[1,2-a]pyrimidin-4-ones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals and material sciences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CH 150 can be achieved through various methods. One common approach involves the condensation of appropriate aldehydes with 2-aminopyridine derivatives under acidic conditions. This reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization to yield the desired pyrido[1,2-a]pyrimidin-4-one structure .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Fundamental Types of Chemical Reactions
CH150 classifies reactions into five primary categories :
| Reaction Type | General Form | Example |
|---|---|---|
| Combination/Synthesis | A + B → AB | |
| Decomposition | AB → A + B | |
| Single Replacement | A + BC → AC + B | |
| Double Replacement | AB + CD → AD + CB | |
| Combustion | Hydrocarbon + O₂ → CO₂ + H₂O |
These reactions follow the law of conservation of mass , requiring balanced equations to ensure atoms are neither created nor destroyed .
Stoichiometry and Quantitative Relationships
Stoichiometry uses balanced equations to calculate reactant/product quantities. For example, consider the reaction:
If 118.5 mL of 0.8775 M is used:
Experimental Rate Constants in Combustion Reactions
Kinetic studies report reaction rates using the modified Arrhenius equation :
Data from 1,420 combustion-related reactions (1971–1977) include :
| Reaction | A (cm³/mol⁻ⁿ/s) | B | E/R (K) | Uncertainty Factor |
|---|---|---|---|---|
| -0.70 | 8,590 | 1.5–2.0 | ||
| 1.96 | 1,760 | 1.3–1.7 |
These parameters enable modeling of reaction dynamics under varying temperatures.
Applications De Recherche Scientifique
CH 150 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mécanisme D'action
The mechanism of action of CH 150 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl
Uniqueness
CH 150 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and dimethyl groups at specific positions on the pyrido[1,2-a]pyrimidin-4-one core structure can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
70381-44-1 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-4-10-9(3)13-11-7-5-6-8(2)14(11)12(10)15/h5-7H,4H2,1-3H3 |
Clé InChI |
RCSYPYSJSNRLSK-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C2C=CC=C(N2C1=O)C)C |
SMILES canonique |
CCC1=C(N=C2C=CC=C(N2C1=O)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
70381-39-4 (mono-hydrochloride) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one CH 150 CH 150, monohydrochloride CH-150 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













